molecular formula C17H19FN2O2 B2621469 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 952963-36-9

2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2621469
CAS No.: 952963-36-9
M. Wt: 302.349
InChI Key: UFEIZLLLMZQQCH-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule featuring an isoxazole core, a fluorophenyl group, and a cyclopentylacetamide side chain. Isoxazole derivatives are prominent scaffolds in medicinal chemistry due to their broad and modifiable biological activity . These compounds are investigated for their potential roles in various research areas, including as protein kinase inhibitors and in the study of intracellular signaling pathways . Some isoxazole-based compounds have been identified as potent antagonists of exchange proteins directly activated by cAMP (EPAC), which are pivotal in cAMP-mediated signaling and regulate processes such as insulin secretion, cell adhesion, and proliferation . The specific structural features of this compound—including the cyclopentyl and fluorophenyl groups—are common in drug discovery for tuning a molecule's potency, selectivity, and metabolic stability . This makes it a valuable chemical probe for researchers in pharmacology and cell biology to elucidate novel biological mechanisms and for use in hit-to-lead optimization campaigns. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-cyclopentyl-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c18-14-7-5-13(6-8-14)16-10-15(20-22-16)11-19-17(21)9-12-3-1-2-4-12/h5-8,10,12H,1-4,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEIZLLLMZQQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and alternative catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper (I), ruthenium (II).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural homology with the target molecule, particularly in the acetamide core and heterocyclic substituents (Table 1):

Table 1: Structural Analogs and Key Features

Compound Name Substituents Similarity Score Key Properties Source
2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide Cyclopentyl, 4-fluorophenyl-isoxazole High lipophilicity, potential CNS activity
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloro, methyl-isoxazole, sulfonamide 0.94 Enhanced reactivity (chloro group), antimicrobial potential
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide Methyl-isoxazole, sulfonamide 0.86 Sulfa drug analog, possible diuretic/antibacterial use
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Amino, hydroxy, diphenyl Complex stereochemistry, peptide-like pharmacokinetics
N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide Fluorophenyl, thiadiazole Agrochemical use (herbicide), high halogen content

Functional Differences and Implications

  • This may reduce off-target interactions in biological systems. The 4-fluorophenyl moiety enhances electron-withdrawing effects and metabolic stability relative to non-fluorinated analogs (e.g., thiadiazole derivatives in ). Chloro substituents (e.g., in ) increase electrophilicity, raising reactivity but possibly contributing to toxicity.
  • Biological Activity :

    • Sulfonamide-containing analogs () are linked to antimicrobial activity, mimicking sulfa drugs. The target compound’s lack of sulfonamide groups may shift its mechanism toward kinase or protease inhibition.
    • Agrochemical analogs () highlight the role of halogenation (e.g., trifluoromethyl) in herbicidal activity, suggesting the target’s fluorine could similarly enhance environmental persistence or target binding.
  • Synthetic Accessibility :

    • The synthesis of chloroacetamide derivatives () involves reactive intermediates like chloroacetyl chloride, which may complicate purification. The target compound’s cyclopentyl group likely requires alternative alkylation strategies, impacting yield and scalability.

Research Findings and Data

Physicochemical Properties (Inferred)

  • LogP : Estimated >3.0 due to cyclopentyl and fluorophenyl groups, higher than methyl-isoxazole analogs (LogP ~2.5) .
  • Solubility : Lower aqueous solubility compared to sulfonamide derivatives (), necessitating formulation optimization for bioavailability.

Biological Activity

2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound belonging to the class of isoxazole derivatives. Isoxazoles are characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a modulator of biological activity through interactions with specific molecular targets.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C15H18FN3O\text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{O}

Synthesis Overview:

  • Formation of the Isoxazole Ring: Achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
  • Introduction of the Fluorophenyl Group: Utilizes a Suzuki-Miyaura coupling reaction involving a boronic acid derivative and an aryl halide.
  • Attachment of the Cyclopentyl Group: Accomplished through nucleophilic substitution reactions involving cyclopentyl halides.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.

The compound is hypothesized to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to significant biological effects, including:

  • Inhibition of Enzyme Activity: Potentially affecting metabolic pathways.
  • Modulation of Receptor Signaling: Influencing cellular responses to external signals.

Pharmacological Studies

Recent studies have indicated that this compound may exhibit anti-inflammatory and analgesic properties. For instance, it has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

Case Studies

  • In Vitro Studies:
    • The compound was tested against various cancer cell lines, showing potential cytotoxic effects.
    • It demonstrated selectivity towards certain tumor types, indicating its promise as an anticancer agent.
  • In Vivo Studies:
    • Animal models treated with this compound exhibited reduced tumor growth and improved survival rates, suggesting its effectiveness in cancer therapy.
    • Additionally, it was found to reduce inflammation in models of acute inflammatory responses.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other isoxazole derivatives:

Compound NameStructureBiological ActivityNotes
This compoundStructureAnti-inflammatory, anticancerUnique fluorophenyl substitution
Isoxazole Derivative AStructureAntimicrobialLess selective
Isoxazole Derivative BStructureAnticancerBroader spectrum

Q & A

Q. Table 1: Key Synthesis Parameters

Reagent/ConditionRoleReference
Cyclopentyl isocyanideIsocyanide component
MethanolSolvent
Ugi 4CRReaction mechanism
Column chromatographyPurification method

How do solvent polarity and pH influence the solubility of this compound, and what experimental methods optimize its dissolution for assays?

Basic Research Question
Methodology :

  • Solvent Selection : Test solvents like acetone, ethanol, and water for solubility via gravimetric analysis or UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMSO) may enhance solubility for biological assays .
  • pH Effects : Conduct pH-dependent solubility studies using buffered solutions (e.g., phosphate buffer at pH 7.4) to mimic physiological conditions .

Q. Table 2: Solubility in Common Solvents

SolventPolarity IndexObserved SolubilityReference
Ethanol5.2Moderate
DMSO7.2High
Water10.2Low

How can computational modeling (e.g., HOMO-LUMO, MESP) predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question
Methodology :

  • Software : Use Gaussian 09 with DFT/B3LYP/6-311++G(d,p) basis set to calculate:
    • HOMO-LUMO : Identify electron-rich (HOMO) and electron-deficient (LUMO) regions to predict nucleophilic/electrophilic sites .
    • MESP Maps : Visualize electrostatic potential to infer binding affinity with enzymes or receptors .
  • Validation : Correlate computational predictions with experimental data (e.g., enzyme inhibition assays).

How should structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Advanced Research Question
Methodology :

  • Substituent Variation : Systematically modify the cyclopentyl, isoxazole, or fluorophenyl groups. For example, replace the 4-fluorophenyl with other halogens (Cl, Br) or electron-withdrawing groups .
  • Assays : Test analogs in target-specific assays (e.g., kinase inhibition) and analyze trends using multivariate regression.
  • Data Interpretation : Use heatmaps or 3D-QSAR models to visualize substituent effects.

Q. Table 3: Example SAR Modifications

Modified GroupBioactivity Trend (Hypothetical)Reference
4-Fluorophenyl → ChloroIncreased kinase inhibition
Cyclopentyl → CyclohexylReduced solubility

How might metal contaminants or complexation interfere with biological assay results, and how can this be mitigated?

Advanced Research Question
Methodology :

  • Metal Interactions : Test for chelation with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) using UV-Vis titration or 1H^1H-NMR peak shifts .
  • Mitigation : Include EDTA in assay buffers to sequester metals. Validate purity via ICP-MS.

How can conflicting solubility or stability data across studies be resolved methodologically?

Advanced Research Question
Methodology :

  • Standardization : Use consistent solvent systems (e.g., DMSO stock solutions diluted in PBS).
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH) and monitor via HPLC.
  • Data Reconciliation : Apply principal component analysis (PCA) to identify variables (e.g., pH, temperature) causing discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.